molecular formula C10H13N3O5 B101421 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide CAS No. 16392-68-0

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Katalognummer: B101421
CAS-Nummer: 16392-68-0
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: NDIURPSCHWTXDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a chemical building block of significant interest in medicinal chemistry and neuroscience research. Its core research value lies in its potential as a poly-active agent, capable of mitigating free radical damage while modulating cholinergic signaling . In vitro studies, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, have demonstrated that derivatives based on this chemical scaffold exhibit potent radical scavenging properties, in some cases showing activity comparable to or exceeding standard antioxidants like ascorbic acid and trolox . This makes the compound a valuable precursor in the development of therapeutic leads for oxidative stress-related pathologies. The structural motif of the 4,5-dimethoxy-2-nitrophenyl group is also recognized for its utility in photochemistry and controlled-release applications . This group can serve as a reduction-responsive cleavable moiety, enabling the construction of "caged" compounds or stimulus-responsive biomolecular tools . In the context of neurodegenerative disease research, particularly for Alzheimer's disease, this acetohydrazide serves as a key intermediate for synthesizing novel hydrazone derivatives designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets for enhancing acetylcholine signaling in the brain. The compound's capacity to be readily derivatized with various aromatic and heteroaromatic groups allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships aimed at discovering new entities with synergistic pharmacological profiles against multi-factorial diseases .

Eigenschaften

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIURPSCHWTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351944
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-68-0
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug development. The document delineates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its primary application as a scaffold for the synthesis of biologically active hydrazone derivatives. We will delve into the rationale behind experimental choices and provide detailed methodologies for its synthesis and subsequent derivatization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this molecule for the discovery of novel therapeutic agents.

Introduction

This compound is a substituted aromatic hydrazide that serves as a key building block in organic synthesis. Its structure, featuring a nitro-substituted dimethoxy-phenyl ring coupled with a hydrazide moiety, makes it an attractive starting material for creating diverse molecular libraries. The hydrazide group is a reactive handle that readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This class of compounds, hydrazide-hydrazones, is of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the nitro group and methoxy substituents on the phenyl ring can also modulate the electronic and steric properties of the final compounds, influencing their biological activity and pharmacokinetic profiles. This guide will provide the foundational knowledge and practical protocols required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[BOC Sciences][]
Molecular Formula C₁₀H₁₃N₃O₅[BOC Sciences][]
Molecular Weight 255.23 g/mol Calculated
Appearance SolidAssumed
Boiling Point 521.4°C at 760 mmHg[BOC Sciences][]
Density 1.331 g/cm³[BOC Sciences][]
InChI Key NDIURPSCHWTXDC-UHFFFAOYSA-N[BOC Sciences][]
SMILES COC1=C(C=C(C(=C1)CC(=O)NN)[O-])OC[BOC Sciences][]
Purity 95%[BOC Sciences][]

Note: Some of the data is sourced from commercial suppliers and may not have been independently verified in a peer-reviewed publication.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from (4,5-dimethoxy-2-nitrophenyl)acetic acid. The rationale for this approach is the robust and high-yielding nature of esterification followed by hydrazinolysis.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start (4,5-Dimethoxy-2-nitrophenyl)acetic acid reagent1 Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) start->reagent1 Reflux ester Methyl (4,5-dimethoxy-2-nitrophenyl)acetate reagent1->ester reagent2 Hydrazine Hydrate Ethanol (Solvent) ester->reagent2 Reflux product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl (4,5-dimethoxy-2-nitrophenyl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4,5-dimethoxy-2-nitrophenyl)acetic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per 10 mmol of starting material) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl (4,5-dimethoxy-2-nitrophenyl)acetate. This ester is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude methyl (4,5-dimethoxy-2-nitrophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution. The use of excess hydrazine drives the reaction towards completion.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford a pure crystalline solid.[2][3]

Chemical Reactivity and Applications: Synthesis of Hydrazones

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of hydrazones. The hydrazide moiety contains a nucleophilic terminal nitrogen atom that readily reacts with the electrophilic carbon of aldehydes and ketones in a condensation reaction to form a stable C=N double bond, characteristic of hydrazones.[4][5]

General Reaction Scheme for Hydrazone Synthesis

Hydrazone_Synthesis acetohydrazide This compound product Hydrazone Derivative acetohydrazide->product carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') carbonyl->product reaction_conditions Ethanol (Solvent) Catalytic Acetic Acid Reflux product->reaction_conditions

Caption: General reaction for the synthesis of hydrazones.

Experimental Protocol for Hydrazone Synthesis
  • Reaction Setup: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Biological Activity of Derived Hydrazones

Hydrazones derived from this compound are of significant interest due to their potential biological activities. The nitrophenyl moiety is a common feature in many biologically active compounds.[7]

  • Antioxidant and Cholinesterase Inhibitory Activity: A study on structurally similar 4,5-dimethoxy-2-nitrobenzohydrazides and their derived hydrazones demonstrated their potential as free radical scavengers and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] This suggests that hydrazones derived from the title compound could be promising leads for the development of drugs for neurodegenerative diseases like Alzheimer's, where oxidative stress and cholinergic deficit are key pathological features.[8]

  • Anticancer Activity: The nitrophenyl group is present in several anticancer agents. Hydrazones containing a nitrophenyl substituent have shown promising antiproliferative activity against various cancer cell lines.[9] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide exhibited potent inhibition of cancer cell proliferation.[9]

  • Antibacterial Activity: Hydrazone derivatives are known to possess antibacterial properties. The imine linkage (-N=CH-) is crucial for their activity.[4]

Experimental Protocols for Biological Assays

Oxygen Radical Absorbance Capacity (ORAC) Assay for Antioxidant Activity

This protocol is adapted from the methodology described for similar compounds.[8]

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the fluorescein solution and the test compound (dissolved in a suitable solvent and diluted with buffer).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of the sample and a blank (without the antioxidant).

    • The antioxidant capacity is expressed as Trolox equivalents.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized to form a wide array of hydrazones make it an important tool for generating novel compounds for drug discovery programs. The demonstrated biological potential of structurally related hydrazones in areas such as neurodegenerative diseases and oncology underscores the importance of further exploring the chemical space accessible from this scaffold. The protocols and data presented in this guide provide a solid foundation for researchers to initiate or advance their work with this promising molecule.

References

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 26(4), 1055–1058. [Link]

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (2022). Discovery Scientific Society. [Link]

  • Gomółka, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(23), 5642. [Link]

  • Zong, Q.-S., & Wu, J.-Y. (2014). Synthesis and X-Ray Structures of Hydrazones Derived From 2-(4-Nitrophenoxy)acetohydrazide. Amanote Research. [Link]

  • Gagare, D., et al. (2023). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. International Journal of Chemical Studies, 11(1), 98-107. [Link]

  • Fun, H.-K., et al. (2008). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research, 3(7), 2269-2271. [Link]

  • Kavanagh, R. J., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. [Link]

  • Famojuro, T. I., et al. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Molecules, 22(12), 2235. [Link]

  • Kumar, G. V., et al. (2010). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists, 2(3), 268-272. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethylidenehydrazine. PubChem. Retrieved from [Link]

  • Surtal, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8071. [Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness,. (2021). ChemRxiv. [Link]

  • Nitek, W. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(15), 4933. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for hydrazone formation using polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for hydrazone formation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of hydrazones, with a specific focus on reactions conducted in polar solvents. As Senior Application Scientists, we've compiled field-proven insights to help you navigate the nuances of this versatile reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your reaction, but upon analysis, you find a disappointingly low yield of your desired hydrazone, or worse, none at all.

Possible Causes & Troubleshooting Steps:

  • Incorrect pH: The pH of the reaction medium is arguably the most critical factor in hydrazone formation. The reaction is acid-catalyzed, but excessively low pH will protonate the hydrazine nucleophile, rendering it inactive.[1][2]

    • Solution: Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4-6.[3][4] A few drops of a weak acid like glacial acetic acid can be used as a catalyst.[1][3] For sensitive substrates, using a buffered solution is recommended.

  • Poor Quality of Starting Materials: Impurities in your aldehyde, ketone, or hydrazine starting materials can interfere with the reaction.

    • Solution: Ensure the purity of your reagents. If necessary, purify the starting materials before use. For instance, aldehydes can be prone to oxidation to carboxylic acids.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, significantly slowing down the reaction rate.[5]

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered reagent if your synthetic route allows. Microwave-assisted synthesis can sometimes overcome steric barriers by providing rapid and efficient heating.[6]

  • Insufficient Reaction Time: Hydrazone formation, especially with less reactive ketones, can be slow.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Extend the reaction time until the starting material is consumed.

Issue 2: Formation of Side Products

Your reaction produces the desired hydrazone, but it's contaminated with significant amounts of byproducts, complicating purification.

Possible Causes & Troubleshooting Steps:

  • Azine Formation: A common side reaction is the formation of an azine (R₂C=N-N=CR₂), which occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[4][7][8] This is more prevalent when using unsubstituted hydrazine (NH₂NH₂) and an excess of the carbonyl starting material.[4]

    • Solution: To minimize azine formation, use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[4] A slow, dropwise addition of the carbonyl compound to the hydrazine solution can also be beneficial by keeping the concentration of the carbonyl compound low.[4]

  • Hydrolysis of the Product: Hydrazones are susceptible to hydrolysis, which regenerates the starting carbonyl compound and hydrazine.[7][8] This is particularly an issue under strongly acidic or basic conditions during workup.[7][9][10]

    • Solution: Maintain a mildly acidic pH during the reaction.[4] During the workup, use a neutral or slightly basic wash (e.g., saturated aqueous sodium bicarbonate) to remove any excess acid catalyst.[4]

Issue 3: Product is an Oil and Difficult to Purify

The reaction appears successful, but the resulting hydrazone is an oil, making isolation and purification challenging.

Possible Causes & Troubleshooting Steps:

  • Inherent Physical Properties: Some hydrazones are naturally oils at room temperature.

    • Solution:

      • Trituration: Attempt to induce solidification by stirring the oil with a cold, non-polar solvent like pentane or hexane.[3][11][12]

      • Column Chromatography: If the product remains an oil, purification by column chromatography is a viable option.[3]

      • Recrystallization: Finding a suitable solvent for recrystallization is key. Good solvents are those in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[3] Common choices include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[3][11]

Issue 4: Product Decomposes During Column Chromatography

You attempt to purify your hydrazone using silica gel chromatography, but you observe significant product degradation on the column.

Possible Causes & Troubleshooting Steps:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive hydrazones. Unsubstituted hydrazones, in particular, can be unstable on silica.[12][13]

    • Solution:

      • Base Deactivation: Deactivate the silica gel by adding a small amount of a tertiary base, like triethylamine (~1%), to the eluent.[3][12][13]

      • Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina.[12]

      • Reverse-Phase Chromatography: For polar hydrazones, reverse-phase chromatography may be a suitable alternative.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles and best practices for hydrazone formation in polar solvents.

Q1: What is the underlying mechanism of hydrazone formation?

A1: Hydrazone formation is a condensation reaction between an aldehyde or ketone and a hydrazine derivative.[8] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[14][15]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the C=N double bond of the hydrazone.[1] At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step.[1][16]

Q2: Why is a polar solvent, like ethanol or methanol, commonly used for this reaction?

A2: Polar protic solvents like ethanol and methanol are often used for several reasons:

  • Solubility: They can dissolve a wide range of aldehydes, ketones, and hydrazine derivatives.

  • Proton Source: They can act as a proton source to facilitate the dehydration step of the mechanism.

  • Reaction Kinetics: While solvent polarity can influence reaction rates, polar solvents are generally effective for this condensation reaction.[17]

Q3: How do electronic effects of substituents influence the reaction rate?

A3: The electronic properties of substituents on both the carbonyl compound and the hydrazine are crucial:

  • On the Carbonyl Compound: Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[5] Conversely, electron-donating groups decrease reactivity.

  • On the Hydrazine: Electron-donating groups on the hydrazine increase its nucleophilicity, which accelerates the initial attack on the carbonyl carbon.[5]

Q4: Can catalysts be used to speed up the reaction?

A4: Yes, catalysis is often employed to accelerate hydrazone formation, especially at or near neutral pH where the reaction can be slow.[18]

  • Acid Catalysis: As mentioned, the reaction is generally acid-catalyzed.[1][8]

  • Nucleophilic Catalysis: Aniline and its derivatives are classic nucleophilic catalysts.[5][19] They work by forming a more reactive protonated Schiff base intermediate in situ, which then readily reacts with the hydrazine.[19] More recently, water-soluble organocatalysts like anthranilic acids and aminobenzoic acids have been shown to be even more effective.[18][20]

Q5: How stable are hydrazones, and what factors influence their stability?

A5: Hydrazone stability can vary significantly. They are generally more stable than imines but are susceptible to hydrolysis, especially under acidic conditions.[9][10][21] Oximes are typically more resistant to hydrolysis than hydrazones.[9] The stability of the hydrazone bond is a key feature in applications like drug delivery systems, where the bond is designed to be stable in the bloodstream (neutral pH) but cleave in the acidic environment of lysosomes.[7]

Data Presentation

Table 1: Influence of pH on Hydrazone Formation

pH RangeEffect on CarbonylEffect on HydrazineOverall Reaction Rate
< 4Highly activated (protonated)Deactivated (protonated)Slow[2]
4 - 6 Activated Active (nucleophilic) Optimal [3][4]
> 7Less activatedActive (nucleophilic)Slow

Experimental Protocols

General Protocol for Hydrazone Formation in a Polar Solvent
  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable polar solvent (e.g., ethanol or methanol).[3]

  • Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[3]

  • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[3]

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture. If the product precipitates, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[3]

Protocol for Minimizing Azine Formation
  • In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen polar solvent.

  • In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.

  • Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Proceed with the workup and purification as described in the general protocol.

Visualizations

Hydrazone Formation Mechanism

Hydrazone_Formation Carbonyl Aldehyde/Ketone (R₂C=O) Protonated_Carbonyl Protonated Carbonyl (R₂C=O⁺H) Carbonyl->Protonated_Carbonyl H⁺ (cat.) Hydrazine Hydrazine (H₂N-NHR') Carbinolamine Carbinolamine Intermediate Hydrazine->Carbinolamine Nucleophilic Attack Protonated_Carbonyl->Carbinolamine Nucleophilic Attack Protonated_Intermediate Protonated Intermediate Carbinolamine->Protonated_Intermediate H⁺ Hydrazone Hydrazone (R₂C=N-NHR') Protonated_Intermediate->Hydrazone -H₂O Water Water (H₂O) Protonated_Intermediate->Water

Caption: General mechanism of acid-catalyzed hydrazone formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_pH Check pH (Is it 4-6?) Start->Check_pH Adjust_pH Adjust pH with catalytic acid Check_pH->Adjust_pH No Check_Purity Check Reagent Purity Check_pH->Check_Purity Yes Adjust_pH->Check_Purity Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Time_Temp Check Reaction Time/Temperature Check_Purity->Check_Time_Temp Yes Purify_Reagents->Check_Time_Temp Increase_Time_Temp Increase Time/Temp Monitor by TLC Check_Time_Temp->Increase_Time_Temp Insufficient Success Improved Yield Check_Time_Temp->Success Sufficient Consider_Catalyst Consider Nucleophilic Catalyst (e.g., Aniline) Increase_Time_Temp->Consider_Catalyst Consider_Catalyst->Success

Caption: A logical workflow for troubleshooting low hydrazone yield.

References

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Bissell, P., & Glinka, T. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC, 3(4), 576–580. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 4(11), 4467–4473. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic letters, 12(12), 2848–2851. [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 41(19), 10836–10846. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • McKay, C. S., & Moran, J. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • ResearchGate. (n.d.). Optimization of hydrazone formation under microwave conditions. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • ChemTube3D. (n.d.). Hydrazone formation. [Link]

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. [Link]

  • Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie, 47(39), 7523-7526. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]

  • Wiley Online Library. (2020). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Ciaccia, M., & Di Stefano, S. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13348–13354. [Link]

  • Chemistry LibreTexts. (2021, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • WebofPharma. (2023, December 3). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. [Link]

  • Reddit. (2021, July 26). Need a purification method for a free hydrazone. [Link]

  • Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677–681. [Link]

  • ResearchGate. (2020, August 31). How to purify hydrazone? [Link]

  • Taylor & Francis. (n.d.). Hydrazones – Knowledge and References. [Link]

  • ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES | Science topic. [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. [Link]

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Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) for Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex precursors. The reaction's ability to form carbon-heteroatom and carbon-carbon bonds on aromatic rings is pivotal. However, achieving high yields in SNAr reactions can be challenging, often plagued by low conversion rates, side product formation, and purification difficulties. This guide provides a comprehensive, experience-driven resource to troubleshoot and optimize your SNAr reactions, ensuring robust and reproducible outcomes in your drug development endeavors.

Part 1: The Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific issues you may encounter during your SNAr experiments, offering causal explanations and actionable solutions.

Q1: My SNAr reaction shows little to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion is a frequent issue stemming from several key factors related to the fundamental principles of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the nucleophilic attack on an electron-deficient aromatic ring.[1][2][3] The stability of the resulting negatively charged intermediate, known as a Meisenheimer complex, is paramount for the reaction to proceed.[4][5][6]

Here’s a systematic breakdown of potential causes and solutions:

  • Insufficient Ring Activation: The aromatic ring must be rendered sufficiently electrophilic. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][6][7] These groups stabilize the Meisenheimer complex through resonance.[1][2][6] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction rate is significantly diminished.[4][7]

    • Solution:

      • Re-evaluate your substrate: Ensure your substrate possesses potent EWGs (e.g., -NO₂, -CN, -C(O)R) correctly positioned.

      • Consider a more electron-deficient substrate: If feasible, redesign your synthetic route to incorporate a more activated aromatic precursor.

  • Poor Leaving Group: The nature of the leaving group influences the reaction rate. In SNAr, the trend is often F > Cl > Br > I.[4][5] This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[4][5] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked, accelerating the reaction.[4][7]

    • Solution: If your reaction is sluggish, consider synthesizing a precursor with a better leaving group, such as a fluoride.[7]

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring.[3] Neutral nucleophiles like alcohols or amines are generally less reactive than their deprotonated counterparts (alkoxides and amides).

    • Solution:

      • Use a stronger nucleophile: For example, use an alkoxide instead of an alcohol.[8]

      • Add a base: Incorporate a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile in situ.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[8][9][10] These solvents effectively solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more "naked" and reactive.[8][11] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[8][12][13]

    • Solution: Switch to a rigorously dried polar aprotic solvent.

  • Insufficient Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Below is a workflow to systematically address low conversion:

troubleshooting_workflow start Low Conversion in SNAr check_activation Is the aromatic ring sufficiently activated? (ortho/para EWG) start->check_activation check_lg Is the leaving group optimal? (F > Cl > Br > I) check_activation->check_lg Yes solution_substrate Consider a more electron-deficient substrate. check_activation->solution_substrate No check_nu Is the nucleophile strong enough? check_lg->check_nu Yes solution_lg Use a substrate with a better leaving group (e.g., Ar-F). check_lg->solution_lg No check_solvent Are you using a polar aprotic solvent? (e.g., DMSO, DMF) check_nu->check_solvent Yes solution_nu Use a stronger nucleophile or add a base. check_nu->solution_nu No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solution_solvent Switch to a dry polar aprotic solvent. check_solvent->solution_solvent No solution_temp Gradually increase the reaction temperature. check_temp->solution_temp No end Reaction Optimized check_temp->end Yes solution_substrate->check_lg solution_lg->check_nu solution_nu->check_solvent solution_solvent->check_temp solution_temp->end

Troubleshooting workflow for low SNAr conversion.
Q2: I'm observing multiple spots on my TLC, indicating side product formation. What are the common side reactions in SNAr, and how can I minimize them?

A2: The formation of side products is a common challenge that can significantly lower the yield of the desired product. Here are some of the most frequent side reactions and strategies to mitigate them:

  • Di-substitution: If your aromatic substrate contains more than one leaving group, or if the product of the initial substitution is also reactive, you may observe double substitution.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[8]

  • Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.

    • Solution: It is advisable to use a non-reactive, polar aprotic solvent like DMSO, DMF, or NMP.[8][10]

  • Hydrolysis: The starting material or the product may be susceptible to hydrolysis, especially if there are sensitive functional groups present. This is exacerbated by the presence of water in the reaction mixture.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Benzyne Formation (Elimination-Addition): In the absence of strong electron-withdrawing groups and in the presence of a very strong base (like NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur.[1][2][3] This can lead to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond.[1][2][3]

    • Solution: If you suspect benzyne formation, re-evaluate your substrate and reaction conditions. This mechanism is less likely with activated aryl halides. If you are not using an activated system, be aware that a mixture of products is likely.

  • Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution.

    • Solution: Modifying the nucleophile or reaction conditions (temperature, solvent) can sometimes alter this selectivity. Careful analysis of the electronic effects of all substituents is crucial.

Part 2: Frequently Asked Questions (FAQs) (Concept-Oriented Q&A)

This section provides answers to fundamental questions about SNAr reactions to solidify your understanding.

Q3: What are the key factors for a successful SNAr reaction?

A3: A successful SNAr reaction hinges on three primary factors:

  • A highly electron-deficient aromatic ring: This is the most critical factor. The ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][4][6][7]

  • A good leaving group: The group being displaced must be able to stabilize a negative charge. For halogens in SNAr, the typical reactivity order is F > Cl > Br > I.[4][5]

  • A strong nucleophile: The incoming group must have a high affinity for the electron-deficient carbon center.[3]

Q4: How do I choose the right solvent for my SNAr reaction?

A4: The choice of solvent is critical for the success of an SNAr reaction. Here is a table to guide your selection:

Solvent TypeExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, NMP, Acetonitrile, THFHighly Recommended These solvents do not have acidic protons and do not hydrogen bond with the nucleophile, thus increasing its reactivity. They also have high dielectric constants, which help to dissolve ionic reagents.[8][9][10][11]
Polar Protic Water, Methanol, EthanolGenerally Avoided These solvents have acidic protons that can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[8][12][13]
Nonpolar Toluene, HexaneNot Recommended These solvents are generally poor choices as they cannot effectively dissolve the often polar or ionic reactants.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale SNAr Reaction Optimization

This protocol provides a framework for optimizing your SNAr reaction on a small scale before proceeding to a larger scale.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Ensure all reagents are of high purity and solvents are anhydrous.

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq).

    • Add the anhydrous polar aprotic solvent (e.g., DMSO, DMF) to achieve a concentration of 0.1-0.5 M.

    • Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, add it directly. If it is a liquid, add it via syringe.

    • If a base is required, add it at this stage (1.1-1.5 eq).

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Part 4: Visualizations and Data

The SNAr Mechanism: Addition-Elimination

The SNAr reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

General mechanism of an SNAr reaction.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Link]

  • SNAr reaction scope & limitations - YouTube. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. [Link]

  • Optimization of organophotochemical SNAr reaction - ResearchGate. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems | Test Your Skills with Real Questions. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data presentation. It offers a predictive framework based on fundamental principles and comparative data from structurally related analogues. The objective is to empower scientists to confidently perform structural verification, assess purity, and interpret the spectral data of this and similar complex substituted aromatic compounds. We will explore the causal relationships between the molecule's structure and its spectral output, provide a robust experimental protocol for data acquisition, and present a comparative analysis to highlight the nuanced effects of its constituent functional groups.

Molecular Structure and Spectroscopic Rationale

The structure of this compound is characterized by a highly substituted benzene ring and a flexible acetohydrazide side chain. Understanding the electronic influence of each substituent is paramount to predicting the NMR spectrum.

  • Aromatic Ring: The benzene ring is substituted with four groups: two electron-donating methoxy (-OCH₃) groups, one strongly electron-withdrawing nitro (-NO₂) group, and the acetohydrazide side chain. The methoxy groups increase electron density on the ring, causing upfield shifts (lower δ) for ortho and para protons, while the nitro group significantly decreases electron density, causing a strong downfield shift (higher δ) for adjacent protons.

  • Aromatic Protons (H-3, H-6): The two protons on the aromatic ring are isolated from each other by substituents. Consequently, they are not expected to show spin-spin coupling to each other and should appear as singlets. Their chemical shifts will be dictated by the substituents. H-3 is ortho to the nitro group and will be strongly deshielded. H-6 is ortho to a methoxy group and the side chain, resulting in a different electronic environment.

  • Side Chain Protons: The methylene (-CH₂-) protons are adjacent to the aromatic ring and the carbonyl group, both of which are deshielding. They are expected to appear as a singlet. The hydrazide group contains two types of protons, -NH and -NH₂, which are often broad due to quadrupole effects of the nitrogen atom and chemical exchange. Their signals can be confirmed by their disappearance upon adding a drop of D₂O to the NMR sample.

  • Methoxy Protons: The two methoxy groups are in different environments; one is positioned between the nitro group and the side chain, while the other is between a proton and the other methoxy group. This subtle difference may result in two distinct singlets.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects and data from analogous compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale / Notes
-NH₂~4.4Broad Singlet2HExchangeable with D₂O. Position can vary.
-NH~9.5Broad Singlet1HExchangeable with D₂O. Deshielded by adjacent C=O.
Ar-H6~7.2Singlet1HInfluenced by ortho -OCH₃ and -CH₂- side chain.
Ar-H3~7.6Singlet1HDeshielded by ortho -NO₂ group.
-CH₂-~3.9Singlet2HPositioned between the aromatic ring and the carbonyl group.
-OCH₃ (C4)~3.85Singlet3H
-OCH₃ (C5)~3.88Singlet3HMay be slightly different from the other -OCH₃ group.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale / Notes
C=O~168Typical chemical shift for a hydrazide carbonyl carbon.
C4~152Aromatic carbon attached to -OCH₃, deshielded.
C5~147Aromatic carbon attached to -OCH₃, deshielded.
C2~139Aromatic carbon attached to the electron-withdrawing -NO₂ group.
C1~130Aromatic carbon attached to the -CH₂- side chain.
C3~110Aromatic carbon ortho to -NO₂ group.
C6~108Aromatic carbon shielded by two ortho/para -OCH₃ groups.
-OCH₃~56Two distinct signals may be observed.
-CH₂-~35Methylene carbon adjacent to aromatic ring and carbonyl.
Comparative Analysis with Structural Analogues

To contextualize the predicted data, it is instructive to compare it with experimentally determined values for related compounds. This comparison highlights how changes in substitution patterns directly influence the NMR spectra.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Key Moieties

CompoundAromatic ProtonsMethoxy ProtonsMethylene ProtonsReference
This compound (Predicted) ~7.6 (s), ~7.2 (s)~3.88 (s), ~3.85 (s)~3.9 (s)N/A
N-(4-Methoxy-2-nitrophenyl)acetamide 7.2 - 8.2 (multiplets)3.8 (s)N/A[3]
3,4-Dimethoxyacetophenone 6.89 - 7.58 (multiplets)3.8 - 3.9 (s)N/A[6]
2-(4-chlorobenzylidene)malononitrile 7.69 - 7.78 (multiplets)N/AN/A[2]

This comparison demonstrates that the presence and position of the nitro and methoxy groups are primary drivers of the aromatic proton chemical shifts. The values for the target molecule are predicted to fall within reasonably expected ranges based on these analogues.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality NMR spectra of the title compound.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and for resolving the N-H proton signals which might otherwise undergo rapid exchange in protic solvents.[7]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

B. NMR Spectrometer Setup (400 MHz or higher recommended)

  • Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's probe.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.[6]

C. ¹H NMR Spectrum Acquisition

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-64 scans, averaged to improve signal-to-noise.

  • Temperature: 298 K (25 °C).

D. ¹³C NMR Spectrum Acquisition

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, required due to the low natural abundance of the ¹³C isotope.[7]

  • Temperature: 298 K (25 °C).

E. Confirmatory D₂O Exchange

  • After acquiring the initial ¹H NMR spectrum, carefully remove the NMR tube.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Gently shake the tube to mix and re-acquire the ¹H NMR spectrum.

  • Validation: The signals corresponding to the -NH and -NH₂ protons should significantly diminish or disappear, confirming their assignment.

Data Processing and Interpretation Workflow

The following workflow ensures accurate and reproducible interpretation of the acquired NMR data.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_assignment Structural Elucidation FID Raw Data (FID) FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS or Solvent) Baseline->Reference Integrate Integration Reference->Integrate PeakPick Peak Picking (δ values) Integrate->PeakPick Assign Assign Signals to Nuclei Integrate->Assign Coupling Measure J-Coupling PeakPick->Coupling PeakPick->Assign Coupling->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: Workflow for NMR data processing and analysis.

Visualizing Key Structural Correlations

The diagram below illustrates the molecular structure of this compound with annotations pointing to the predicted regions for its key ¹H and ¹³C NMR signals.

molecular_structure main H3_pos H3_label H-3 ~7.6 ppm H3_pos->H3_label H6_pos H6_label H-6 ~7.2 ppm H6_pos->H6_label CH2_pos CH2_label -CH₂- ~3.9 ppm CH2_pos->CH2_label NHNH2_pos NHNH2_label -NH-NH₂ ~9.5 / 4.4 ppm (broad, exchangeable) NHNH2_pos->NHNH2_label OCH3_1_pos OCH3_1_label -OCH₃ ~3.85 ppm OCH3_1_pos->OCH3_1_label OCH3_2_pos OCH3_2_label -OCH₃ ~3.88 ppm OCH3_2_pos->OCH3_2_label

Caption: Key ¹H NMR signal assignments for the target molecule.

References

  • Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Abubakar, M. & Eke, U. (2021). PREPARATION, CHARACTERIZATION AND ANTIBACTERIAL STUDIES OF HYDRAZONE SUBSTITUTED MOLYBDENUM CARBONYLS. ResearchGate. [Link]

  • Patel, P., Gor, D., & Patel, P.S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETOHYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Royal Society of Chemistry. (n.d.).
  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Silva, F. V. M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Chem Survival. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Northern Michigan University. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

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Navigating the Labyrinth of Drug Discovery: An In-Silico Comparative Guide to the Pharmacokinetics and Toxicity of Nitrophenyl Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel therapeutics, the early-stage assessment of a compound's pharmacokinetic and toxicological profile is paramount. Nitrophenyl hydrazones, a class of compounds demonstrating a wide spectrum of biological activities, are of significant interest in drug discovery. However, their progression from promising hits to viable drug candidates is contingent on a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides a comprehensive, in-silico-driven comparative analysis of nitrophenyl hydrazones, offering researchers, scientists, and drug development professionals a robust framework for early-stage candidate selection and optimization.

The high cost and time associated with traditional in vivo and in vitro ADMET screening have necessitated the adoption of computational, or in-silico, methods.[1] These approaches have revolutionized early-stage drug discovery by enabling rapid and cost-effective prediction of a compound's likely behavior in the human body.[2][3] This guide will delve into the core principles of in-silico ADMET prediction, compare leading computational tools, and present a detailed, stepwise protocol for conducting these essential studies on nitrophenyl hydrazone derivatives.

The In-Silico Advantage in Early-Stage Drug Development

The ability to predict the ADMET properties of thousands of molecules in a matter of seconds provides a significant advantage in making critical decisions that can determine the success of a drug discovery project.[4] In-silico tools leverage sophisticated algorithms and machine learning models trained on vast datasets of chemical structures and their corresponding experimental data to make these predictions.[5] This predictive power allows for the early identification of compounds with potential liabilities, such as poor oral bioavailability or a high risk of toxicity, thereby conserving resources and focusing efforts on the most promising candidates.

A crucial aspect of this early assessment is the evaluation of "drug-likeness," often guided by principles like Lipinski's Rule of Five. This rule outlines key physicochemical properties that influence a compound's oral bioavailability.[6][7][8][9][10] For a compound to be considered "drug-like" and likely to be orally active, it should generally adhere to the following criteria:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (octanol-water partition coefficient): Not greater than 5.

  • Hydrogen Bond Donors (HBD): No more than 5.

  • Hydrogen Bond Acceptors (HBA): No more than 10.

While not an absolute determinant of success, adherence to these guidelines significantly increases the probability of a compound possessing favorable pharmacokinetic properties.[7]

A Comparative Look at In-Silico ADMET Prediction Platforms

A variety of computational tools, both commercial and open-access, are available for predicting the ADMET profiles of chemical compounds.[2][11] The choice of tool often depends on the specific needs of the research, the available resources, and the desired level of detail in the predictions.

Software/Web Server Key Features Prediction Capabilities Access Type
ADMET Predictor® (Simulations Plus) Comprehensive suite of predictive models for over 175 properties, integrated with PBPK modeling.[4][12]ADME properties (solubility, permeability, metabolism), toxicity endpoints (Ames mutagenicity, DILI), physicochemical properties.[4]Commercial
ADMETlab 2.0 Web-based platform with a large database and multi-task graph attention framework for predictions.Physicochemical properties, medicinal chemistry friendliness, ADME endpoints, and toxicity endpoints.Free Web Server
ProTox-II Web server focused on the prediction of various toxicity endpoints for chemical compounds.[13]Oral toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.Free Web Server
SwissADME A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[14]Physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry.Free Web Server

It is often recommended to use multiple in-silico tools for predictions and compare the results to identify the most probable and reliable outcomes.[2]

Experimental Workflow: In-Silico ADMET Profiling of Nitrophenyl Hydrazones

The following protocol outlines a detailed, step-by-step methodology for conducting a comprehensive in-silico pharmacokinetic and toxicity assessment of a series of nitrophenyl hydrazone derivatives.

Caption: Workflow for in-silico ADMET prediction.

Step 1: Preparation of Input Structures
  • Obtain 2D Structures: Draw the chemical structures of the nitrophenyl hydrazone derivatives of interest using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to SMILES or SDF Format: Save the structures in a machine-readable format such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

Step 2: In-Silico ADME Prediction
  • Select Prediction Tools: Choose a combination of free web servers for a comprehensive analysis. For this guide, we will utilize SwissADME and ADMETlab 2.0.

  • Submit Structures to SwissADME:

    • Navigate to the SwissADME web server.

    • Paste the SMILES strings of the nitrophenyl hydrazone derivatives into the input box.

    • Initiate the prediction.

    • Record the predicted values for molecular weight, LogP, number of hydrogen bond donors and acceptors, and other relevant pharmacokinetic parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

  • Submit Structures to ADMETlab 2.0:

    • Access the ADMETlab 2.0 web server.

    • Submit the SMILES strings or upload the SDF file.

    • Run the ADMET evaluation.

    • Collect the predicted data for parameters such as Caco-2 permeability, human intestinal absorption (HIA), plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes.

Step 3: In-Silico Toxicity Prediction
  • Select a Toxicity Prediction Tool: ProTox-II is a widely used web server for predicting various toxicity endpoints.

  • Submit Structures to ProTox-II:

    • Go to the ProTox-II web server.

    • Input the SMILES strings of the compounds.

    • Initiate the toxicity prediction.

    • Record the predicted toxicity class (LD50), and predictions for hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity.

Comparative Analysis of Hypothetical Nitrophenyl Hydrazone Derivatives

To illustrate the application of this workflow, let's consider a hypothetical set of three nitrophenyl hydrazone derivatives (NPH-1, NPH-2, and NPH-3) and a reference compound.

Table 1: Predicted Physicochemical and "Drug-Likeness" Properties
Compound Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski Violations
NPH-1450.54.2280
NPH-2520.15.5392
NPH-3480.33.8170
Reference350.22.5150

Data is hypothetical for illustrative purposes.

Interpretation: Based on Lipinski's Rule of Five, NPH-1 and NPH-3 exhibit favorable "drug-like" properties with no violations.[6][8] NPH-2, however, violates two rules (molecular weight and LogP), suggesting potential issues with oral bioavailability.[9]

Table 2: Predicted ADME Properties
Compound GI Absorption BBB Permeant Caco-2 Permeability (logPapp) Plasma Protein Binding (%) CYP2D6 Inhibitor CYP3A4 Inhibitor
NPH-1HighYes0.9592NoYes
NPH-2LowNo0.2198YesYes
NPH-3HighNo0.8585NoNo
ReferenceHighYes1.1080NoNo

Data is hypothetical for illustrative purposes.

Interpretation: NPH-1 and NPH-3 show high predicted gastrointestinal absorption, a key factor for oral drug delivery.[15] NPH-1 is predicted to cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the therapeutic target. A significant concern for NPH-1 and NPH-2 is the predicted inhibition of CYP3A4, a major enzyme involved in drug metabolism, which could lead to drug-drug interactions.[16][17][18] NPH-3 demonstrates a more favorable profile with high GI absorption and no predicted inhibition of the major CYP enzymes.

Table 3: Predicted Toxicity Profile
Compound Predicted LD50 (mg/kg) Toxicity Class Hepatotoxicity Carcinogenicity Mutagenicity
NPH-17504ProbablePossibleNegative
NPH-24504ProbableProbablePositive
NPH-315005UnlikelyUnlikelyNegative
Reference20005UnlikelyUnlikelyNegative

Data is hypothetical for illustrative purposes.

Interpretation: The toxicity predictions highlight significant differences between the derivatives. NPH-2 raises several red flags with predictions of carcinogenicity and mutagenicity.[19][20] NPH-1 shows potential for hepatotoxicity. In contrast, NPH-3 exhibits a much safer predicted profile, comparable to the reference compound, with a higher LD50 value and a lower likelihood of toxicity across the tested endpoints.

Discussion and Strategic Implications

The in-silico analysis reveals a clear distinction in the ADMET profiles of the hypothetical nitrophenyl hydrazone derivatives.

  • NPH-1: While demonstrating good "drug-likeness" and absorption, its potential for BBB penetration, CYP3A4 inhibition, and hepatotoxicity warrants further investigation and potential structural modification to mitigate these risks.

  • NPH-2: The violations of Lipinski's rules, coupled with poor predicted absorption and significant toxicity concerns, would likely lead to its deprioritization in a drug discovery pipeline.

  • NPH-3: This derivative emerges as the most promising candidate from this initial in-silico screen. It possesses favorable "drug-like" properties, good predicted absorption, a clean CYP inhibition profile, and a low predicted toxicity risk.

This comparative approach allows for an evidence-based selection of the most promising candidates for progression to more resource-intensive in vitro and in vivo testing. The causality behind these predictions lies in the structural features of the molecules. For instance, the increased molecular weight and lipophilicity of NPH-2 likely contribute to its poor absorption and potential for non-specific toxicity. The specific substructures within NPH-1 and NPH-2 may be responsible for their predicted interaction with CYP enzymes and toxicity targets.

The Self-Validating Nature of In-Silico Protocols

The trustworthiness of this in-silico protocol is enhanced by its self-validating nature. By employing multiple prediction tools that utilize different algorithms and training datasets, a consensus prediction can be reached, increasing the confidence in the results.[2] Furthermore, the inclusion of a well-characterized reference compound allows for the calibration and validation of the predictive models for the specific chemical class under investigation. Any significant deviations in the predictions for the reference compound from its known experimental values would signal a need to re-evaluate the chosen in-silico models or their applicability to the nitrophenyl hydrazone scaffold. International guidelines, such as those from the ICH, are increasingly incorporating in-silico methods for toxicity assessment, further underscoring their validity and importance in regulatory contexts.[21][22]

Future Directions and Conclusion

In-silico ADMET profiling is an indispensable tool in modern drug discovery.[23][24] For nitrophenyl hydrazones, this approach provides a rapid and rational framework for identifying derivatives with the highest potential for clinical success. The workflow presented in this guide, combining multiple predictive platforms and a comparative analysis, offers a robust strategy for early-stage candidate triage.

References

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). Simulations Plus. Retrieved February 13, 2026, from [Link]

  • Banik, S., & Khandare, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1049. [Link]

  • Tang, Y., Zhu, W., & Chen, K. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry, 13(11), 1263-1275. [Link]

  • ADMET Prediction Software | Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved February 13, 2026, from [Link]

  • Afrin, S., et al. (2022). Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents. Current Pharmaceutical Design, 28(20), 1648-1663. [Link]

  • ADMET Predictor Download. (2025, September 20). Informer Technologies, Inc. Retrieved February 13, 2026, from [Link]

  • Lagunes, I., & Varela-Ramirez, A. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 735. [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. [Link]

  • Instem. (n.d.). Advancing Safety Standards: International Guidelines and In Silico Toxicology. Retrieved February 13, 2026, from [Link]

  • Nikolova-Mladenova, B., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. Arzneimittelforschung, 72(12), 633-642. [Link]

  • ADMETlab 2.0. (n.d.). Xiangya School of Pharmaceutical Sciences, Central South University. Retrieved February 13, 2026, from [Link]

  • Guan, L., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 24(5), bbad286. [Link]

  • Yu, H., & Adedoyin, A. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]

  • Santos, V. L. A., et al. (2021). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 50(1), 217-235. [Link]

  • De, P. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Drug Discovery (pp. 161-189). Jenny Stanford Publishing. [Link]

  • Bibra. (n.d.). In Silico Testing for Toxicology Assessment. Retrieved February 13, 2026, from [Link]

  • In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Nikolova-Mladenova, B., et al. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. Arzneimittelforschung, 72(12), 633-642. [Link]

  • Cronin, M. T. D., & Madden, J. C. (Eds.). (2010). In Silico Toxicology: Principles and Applications. Royal Society of Chemistry. [Link]

  • Nikolova-Mladenova, B., et al. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

  • Santos, V. L. A., et al. (2021). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Revista Colombiana de Ciencias Químico Farmacéuticas, 50(1), 217-235. [Link]

  • Lipinski's rule of five. (2023, November 28). In Wikipedia. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess. Retrieved February 13, 2026, from [Link]

  • Sonadevi, S., et al. (2024). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. Computational Chemistry, 6(1), 1-14. [Link]

  • Islam, M. R., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13(1), 20641. [Link]

  • Sonadevi, S., et al. (2024). Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Islam, M. R., et al. (2022). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and heterocyclic hydrazone derivatives of 4,5-dimethyl-1,3-thiazole. Journal of Molecular Structure, 1252, 132148. [Link]

  • Vasanthanathan, P., et al. (2023). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers in Pharmacology, 14, 1107842. [Link]

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  • lipinski rule of five. (2023, November 28). TIU Lecture Notes. Retrieved February 13, 2026, from [Link]

  • Buhrke, T., et al. (2018). In silico genotoxicity and carcinogenicity prediction for food-relevant secondary plant metabolites. Food and Chemical Toxicology, 116(Pt B), 298-306. [Link]

  • Tice, R. R., et al. (2021). In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. Computational Toxicology, 19, 100171. [Link]

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Comparative Technical Guide: α-Anomer vs. β-Anomer of Nitrophenyl Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenyl glycosides (NPGs) serve as the gold-standard chromogenic substrates for characterizing glycoside hydrolases. While they share an identical chromophore (


-nitrophenol), the stereochemical orientation at the anomeric carbon (C1) dictates their biological utility.
  • 
    -Anomers (e.g., pNP-
    
    
    
    -D-Glc):
    Exclusively target
    
    
    -glycosidases (EC 3.2.1.20). They are critical for screening anti-diabetic agents (e.g., acarbose analogs) and diagnosing lysosomal storage disorders like Pompe disease.
  • 
    -Anomers (e.g., pNP-
    
    
    
    -D-Glc):
    Exclusively target
    
    
    -glucosidases (EC 3.2.1.21). They are the industrial standard for evaluating cellulase cocktails in biofuel production and researching Gaucher’s disease.

Key Takeaway: These reagents are not interchangeable . Cross-contamination between anomers leads to false positives in kinetic assays. This guide details the structural basis, kinetic performance, and validated protocols for their use.

Structural & Mechanistic Basis

The defining difference lies in the stereochemistry of the glycosidic bond at the C1 position.[1] This "lock-and-key" configuration ensures that an enzyme specific for one anomer will exhibit negligible activity toward the other.

Stereochemical Configuration
  • 
    -Anomer:  The nitrophenyl group is in the axial  position (trans to the C5 hydroxymethyl group in D-glucose).
    
  • 
    -Anomer:  The nitrophenyl group is in the equatorial  position (cis to the C5 hydroxymethyl group in D-glucose).
    
Hydrolysis Mechanism

Regardless of the anomer, the reporter mechanism is identical. The enzyme cleaves the O-glycosidic bond, releasing the glycosyl moiety and


-nitrophenol (pNP).

Critical Chemical Note: The released pNP is colorless at acidic/neutral pH (pKa


 7.15). To quantify activity, the reaction must be quenched with a base (pH > 9.0) to generate the yellow 

-nitrophenolate anion (

nm).

HydrolysisMechanism Substrate pNP-Glycoside (Colorless) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Intermed Glycosyl-Enzyme Intermediate ES_Complex->Intermed Cleavage Product2_Acid p-Nitrophenol (Protonated, Colorless) ES_Complex->Product2_Acid Leaving Group Release Product1 Glycone (Sugar) Intermed->Product1 Hydrolysis Product2_Base p-Nitrophenolate (Ionized, Yellow, 405nm) Product2_Acid->Product2_Base Alkaline Quench (Na2CO3, pH > 9)

Figure 1: General hydrolysis pathway. Note that while the substrate entry (Step 1) is stereospecific, the colorimetric readout (Step 5) is universal for both anomers.

Enzymatic Performance & Kinetics

The choice of anomer dictates the kinetic profile. Below is a comparative analysis of performance metrics when paired with their respective optimal enzymes.

Kinetic Parameters Comparison

The following data represents typical values for purified enzymes (e.g., Yeast


-glucosidase vs. Almond 

-glucosidase).
Feature

-Anomer (pNP-

-D-Glc)

-Anomer (pNP-

-D-Glc)
Primary Target

-Glucosidase (Maltase)

-Glucosidase (Cellobiase)
Typical

0.3 – 2.0 mM0.5 – 5.0 mM
Substrate Inhibition Moderate at >10 mMHigh at >15 mM
pH Optimum Typically 6.0 – 7.0Typically 4.5 – 5.5
Key Inhibitors Acarbose, VogliboseConduritol B Epoxide, Glucono-

-lactone
Thermodynamic Stability Lower (Axial strain)Higher (Equatorial stability)
Specificity & Cross-Reactivity
  • High Specificity: A pure

    
    -glucosidase will show <0.5% activity against a 
    
    
    
    -anomer substrate.
  • Contamination Risk: If a researcher observes activity on the "wrong" anomer, it usually indicates enzyme impurity (crude extracts containing both enzymes) rather than lack of substrate specificity.

Validated Experimental Protocol

This protocol is designed to be self-validating. It includes a "Stop & Read" method which is more robust than continuous monitoring for high-throughput screening.

Reagents Preparation
  • Assay Buffer:

    • For

      
      -anomer: 50 mM Phosphate Buffer, pH 6.8.
      
    • For ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -anomer: 50 mM Acetate Buffer, pH 5.0.
      
  • Substrate Stock (10 mM): Dissolve pNP-glycoside in the appropriate buffer. Note: Mild heating (40°C) may be required for

    
    -anomers due to higher crystal lattice energy.
    
  • Stop Solution: 1.0 M

    
     (Sodium Carbonate). This is critical to shift pH to ~10.
    
Assay Workflow
  • Equilibration: Pre-incubate 80 µL of Enzyme solution at 37°C for 5 min.

  • Initiation: Add 20 µL of Substrate Stock. Mix by pipetting.

  • Incubation: Incubate at 37°C for 10–30 mins (linear range).

  • Quenching: Add 100 µL of Stop Solution . The color should instantly turn yellow.

  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
Data Analysis (Beer-Lambert Law)

Calculate product concentration using the extinction coefficient of


-nitrophenolate:


  • 
    : 
    
    
    
    (at pH > 9.0)
  • 
    : Path length (usually 0.5–0.6 cm for microplates; 1 cm for cuvettes)
    

Application in Drug Discovery (Screening)

The primary industrial application of these anomers is High-Throughput Screening (HTS) for inhibitors.

  • Diabetes Research (

    
    -anomer):  Used to screen for inhibitors that block carbohydrate digestion in the gut (reducing post-prandial glucose spikes).
    
  • Gaucher Disease (

    
    -anomer):  Used to measure the activity of glucocerebrosidase (GCase) or screen for chaperones that restore mutant enzyme folding.
    

HTS_Workflow Library Compound Library (10,000+ molecules) Selection Select Target Anomer Library->Selection Alpha_Path Target: α-Glucosidase (Diabetes) Selection->Alpha_Path Use pNP-α-Glc Beta_Path Target: β-Glucosidase (Lysosomal Storage) Selection->Beta_Path Use pNP-β-Glc Assay Add pNP-Substrate + Enzyme Alpha_Path->Assay Beta_Path->Assay Readout Measure A405nm Assay->Readout Hit_ID Identify Hits (Reduced Absorbance) Readout->Hit_ID Inhibition % > 50%

Figure 2: Decision logic for High-Throughput Screening (HTS) utilizing specific anomers.

Quality Control: Verifying Anomeric Purity

When sourcing these derivatives, "Anomeric Purity" is the most critical specification. Contamination of


-anomer in a 

-batch (or vice versa) invalidates kinetic constants (

).

How to verify (NMR Spectroscopy): The coupling constant (


) between H1 and H2 protons in 

H-NMR is the definitive test.
  • 
    -Anomer: 
    
    
    
    Hz (Cis/Gauche relationship).
  • 
    -Anomer: 
    
    
    
    Hz (Trans/Diaxial relationship).

Recommendation: Reject any lot where the minor anomer is detectable (>1%) by NMR if performing sensitive kinetic characterization.

References

  • Decker, E. A., et al. (2002). "Kinetic analysis of

    
    -glucosidase activity using p-nitrophenyl-
    
    
    
    -D-glucopyranoside." Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich (Merck).

    
    -Glucosidase." Technical Bulletin. 
    
  • Bh

    
    -glucosidases: Cloning, properties, and applications." Critical Reviews in Biotechnology. 
    
  • Halila, S., et al. (2005). "Stereoselective synthesis of

    
    - and 
    
    
    
    -nitrophenyl glycosides." Carbohydrate Research.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92930, 4-Nitrophenyl-beta-D-glucopyranoside."

Sources

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